molecular formula C10H16ClN B2671349 Methyl(2-phenylpropan-2-yl)amine hydrochloride CAS No. 1909306-64-4

Methyl(2-phenylpropan-2-yl)amine hydrochloride

Cat. No.: B2671349
CAS No.: 1909306-64-4
M. Wt: 185.7
InChI Key: BLUSJABZANHXGD-UHFFFAOYSA-N
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Description

“Methyl(2-phenylpropan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1909306-64-4 . It has a molecular weight of 185.7 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N.ClH/c1-10(2,11-3)9-7-5-4-6-8-9;/h4-8,11H,1-3H3;1H . This indicates that the compound consists of a phenyl group (C6H5-) attached to a propan-2-yl group (C3H7-), with a methylamine (CH3NH2) group attached to the central carbon atom of the propan-2-yl group.


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 185.7 . It is stored at room temperature .

Scientific Research Applications

Impurity Profiling in Drug Synthesis

Methyl(2-phenylpropan-2-yl)amine hydrochloride has been studied in the context of impurity profiling in drug synthesis. Impurities in drug samples can reveal information about the source of origin and synthesis methods. A study focused on methamphetamine synthesis, involving methylamine hydrochloride, showed that impurity profiling could provide insights into synthetic routes and reaction mechanisms (McBride & Verbeck, 2018).

Corrosion Inhibition

Research has explored the use of related compounds as corrosion inhibitors. Schiff base compounds containing oxygen, nitrogen, and sulfur donors, similar in structure to this compound, have been found effective in preventing corrosion of metals (Leçe, Emregül, & Atakol, 2008).

Immunomodulatory Effects

A series of 2-substituted 2-aminopropane-1,3-diols, structurally related to this compound, have been synthesized and shown to have immunosuppressive effects. These compounds demonstrated potential as therapeutic agents for organ transplantation (Kiuchi et al., 2000).

Metabolic Studies in Pharmacology

In pharmacological research, studies on the N-demethylation of tertiary amines have provided insight into the metabolic processes of drugs in the body. This research is essential for understanding drug metabolism and optimizing therapeutic efficacy (Abdel-Monem, 1975).

Exploration of Steric Effects in Drug Action

Steric effects of substituents on phenethylamine hallucinogens have been studied to understand how structural variations influence pharmacologic effects. This research helps in designing drugs with specific therapeutic targets (Nichols & Kostuba, 1979).

Anticonvulsant Activities

Research on Schiff bases of N-methyl and N-acetyl isatin derivatives, related to this compound, has revealed significant anticonvulsant activities, providing a basis for developing new anticonvulsant drugs (Verma et al., 2004).

Corrosion Inhibition Research

Experimental and theoretical studies on amine derivative compounds have explored their effectiveness as corrosion inhibitors. These compounds form protective films on metal surfaces, preventing corrosion (Boughoues et al., 2020).

Chemical Synthesis and Drug Development

The synthesis of certain amines has been instrumental in developing drugs targeting specific neurological receptors. These synthetic processes are crucial for creating effective pharmaceuticals (Abbenante, Hughes, & Prager, 1994).

Lewis Acid-Catalyzed Ring-Opening Reactions

Studies involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles have implications in organic synthesis, particularly in synthesizing compounds for pharmacological applications (Lifchits & Charette, 2008).

Properties

IUPAC Name

N-methyl-2-phenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-10(2,11-3)9-7-5-4-6-8-9;/h4-8,11H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUSJABZANHXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-64-4
Record name methyl(2-phenylpropan-2-yl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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